![molecular formula C18H16ClNO5S B2428870 Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone CAS No. 1797248-11-3](/img/structure/B2428870.png)
Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with a molecular formula of C20H18O7 . It is also known by other names such as 1,3-Benzodioxole, 5- [ (1S,3aR,4R,6aR)-4- (1,3-benzodioxol-5-yloxy)tetrahydro-1H,3H-furo [3,4-c]furan-1-yl]- .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . The synthesis process involves a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of this compound consists of a 1,3-benzodioxole ring system . The IUPAC Standard InChIKey for this compound is ZZMNWJVJUKMZJY-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been evaluated for its anticancer activity against various cancer cell lines . The detailed structure–activity relationship study culminated in the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 370.3527 . More detailed physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of complex molecules involving benzo[d][1,3]dioxol-5-yl and chlorophenyl groups often involves intricate chemical reactions to introduce or modify functional groups. For example, the synthesis of similar compounds has been achieved through reactions involving sulfur- and oxygen-containing nucleophiles, showcasing the versatility and reactivity of these molecules (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998). Additionally, studies on boric acid ester intermediates highlight the structural and electronic properties of these molecules through crystallographic and conformational analyses, as well as density functional theory (DFT) studies (Huang et al., 2021).
Photophysical Properties
Research on platinum(II) complexes bearing fluorescent analogues indicates the importance of these compounds in understanding photophysical properties. The study of these complexes reveals insights into the coordination chemistry and electronic structures, which could inform the development of materials with specific optical properties (Wilson, Fedoce Lopes, & Lippard, 2010).
Advanced Oxidation Processes
The application of benzo[d][1,3]dioxol-5-yl and chlorophenyl groups extends to environmental chemistry, where related compounds have been studied for their role in advanced oxidation processes. For instance, the use of sulfate radicals generated from zero-valent iron and peroxydisulfate demonstrates the potential of these compounds in enhancing the degradation of pollutants (Zhao, Zhang, Quan, & Chen, 2010).
Fuel Cell Technology
In the field of energy, sulfonated polyimide membranes synthesized with benzophenone groups have shown promising applications in direct methanol fuel cells (DMFC). These studies focus on improving the efficiency and stability of fuel cells through the development of novel membrane materials (Woo et al., 2003).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5S/c19-13-2-4-14(5-3-13)26(22,23)15-7-8-20(10-15)18(21)12-1-6-16-17(9-12)25-11-24-16/h1-6,9,15H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNNQZWVNZWVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-7-oxa-1-thiaspiro[3.5]nonane 1,1-dioxide hydrochloride](/img/structure/B2428787.png)
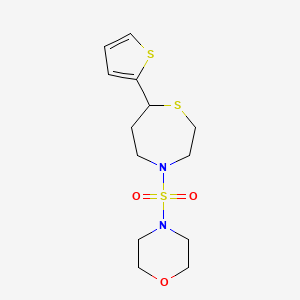
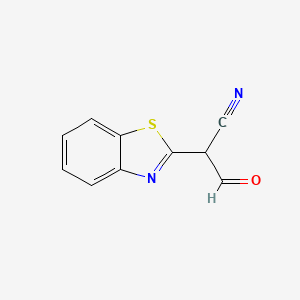
![2,5-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2428791.png)
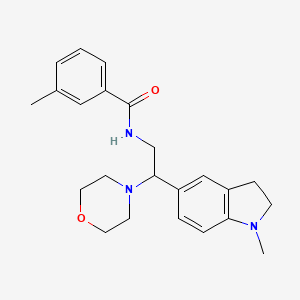
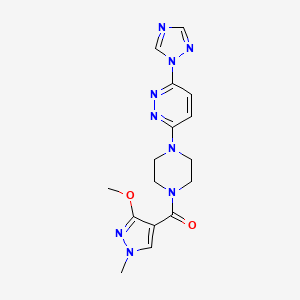
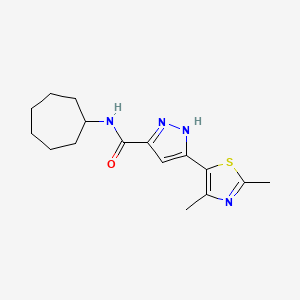
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2428800.png)
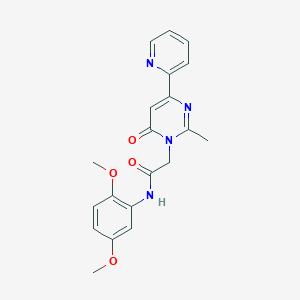
![methyl 3-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate](/img/structure/B2428803.png)
![(Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2428805.png)
![2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428806.png)
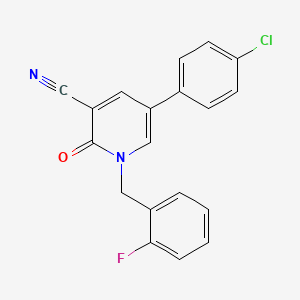
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2428808.png)